2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine: A Validated Reference Standard for Diazepam Impurity Profiling with Regulatory-Grade Characterization
Unlike other diazepam-related compounds or impurities, 2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine is specifically designated and supplied as 'Diazepam Dimer Impurity 1' [1]. This compound is provided with detailed characterization data compliant with regulatory guidelines, making it suitable for Abbreviated New Drug Application (ANDA) analytical method development, method validation (AMV), and quality control (QC) applications [1]. Its identity as a specific impurity in diazepam synthesis differentiates it from other diazocine derivatives or non-specific dimers, ensuring accurate and compliant impurity profiling.
| Evidence Dimension | Regulatory Compliance and Specific Application |
|---|---|
| Target Compound Data | Supplied as 'Diazepam Dimer Impurity 1' with detailed, guideline-compliant characterization data for ANDA, AMV, and QC. |
| Comparator Or Baseline | Other diazepam impurities or generic diazocine compounds lacking specific impurity designation and regulatory data package. |
| Quantified Difference | Qualitative: Uniquely designated and documented for this specific application. |
| Conditions | Pharmaceutical impurity profiling and regulatory submission context. |
Why This Matters
This ensures that procurement of this compound directly supports regulatory-compliant pharmaceutical development and quality control, whereas a generic substitute would lack the required documentation and proven identity for this specific application.
- [1] ChemWhat. (n.d.). Diazepam Dimer Impurity 1. Retrieved April 19, 2026, from https://www.chemwhat.com View Source
